molecular formula C7H13N3OS B1486185 3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol CAS No. 2169072-62-0

3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol

Cat. No. B1486185
CAS RN: 2169072-62-0
M. Wt: 187.27 g/mol
InChI Key: BFWKOROYJIOJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods have been reported for thiazolo[3,2-a]pyrimidine derivatives. Notably, cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks (such as α-bromo ketones, chloroacetic acid, and terminal alkynes) is a widely used approach . Additionally, Singh et al. developed an efficient procedure involving ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates and α-bromo ketones .

3.

Molecular Structure Analysis

The compound’s molecular structure includes the thiazolo[3,2-a]pyrimidine ring and the tetrahydro-5H ring. Crystallographic studies of 2-(arylmethylidene) [1,3]thiazolo­[3,2-a]pyrimidines have been conducted .

4.

Chemical Reactions Analysis

The compound’s reactivity centers include the active methylene group (C₂H₂) in the 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one moiety. This group can undergo various functionalizations with electrophilic reagents .

6.

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 244–245°C .
  • Spectral Data : The IR spectrum shows characteristic peaks for OH, CH, C=O, and C=N groups. The ^1H NMR spectrum reveals resonances corresponding to different protons .

properties

IUPAC Name

3-(aminomethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c8-4-7(11)5-12-6-9-2-1-3-10(6)7/h11H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWKOROYJIOJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(CS2)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol
Reactant of Route 2
3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol
Reactant of Route 3
3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol
Reactant of Route 4
3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol
Reactant of Route 5
3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol
Reactant of Route 6
3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.